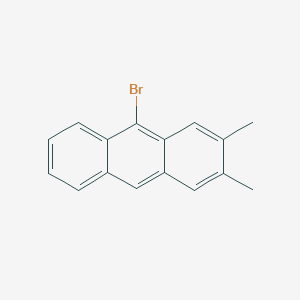

9-bromo-2,3-dimethylAnthracene

Description

Historical Context and Evolution of Anthracene (B1667546) Chemistry Research

The journey into anthracene chemistry began in 1832 when French chemists Jean-Baptiste Dumas and Auguste Laurent first isolated anthracene from coal tar. tandfonline.combldpharm.com Initially, research focused on understanding its basic structure and reactivity. A significant early discovery was the photodimerization of anthracene upon exposure to sunlight, a phenomenon that hinted at the rich photophysical properties of the anthracene chromophore. researchgate.net Over the years, research has evolved from basic characterization to the sophisticated synthesis of complex anthracene derivatives. rsc.org The development of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has provided chemists with powerful tools to create a vast array of substituted anthracenes with tailored properties. acs.org These advancements have enabled the exploration of anthracenes in applications like organic light-emitting diodes (OLEDs) and as photosensitizers. researchgate.netchalmers.se

Significance of Halogenation and Alkyl Substitution in Polycyclic Aromatic Hydrocarbons

The addition of halogen and alkyl groups to a PAH backbone like anthracene is a powerful method for modifying its chemical and physical properties.

Halogenation , the introduction of a halogen atom (in this case, bromine), significantly influences the electronic nature of the aromatic system. Halogens are electron-withdrawing through induction but can be electron-donating through resonance. This dual nature can alter the molecule's reactivity, photophysical behavior, and intermolecular interactions. chemdataextractor.org For instance, bromination of PAHs can increase their persistence in the environment and modify their toxicity profiles. acs.orgchemspider.com The position of the halogen is crucial; substitution at the meso-positions (9 and 10) of anthracene, which are the most reactive, has a particularly pronounced effect. nih.gov The carbon-bromine bond also serves as a versatile synthetic handle, allowing for further functionalization through reactions like Suzuki and Stille couplings. chalmers.seresearchgate.net

Alkyl substitution , such as the addition of methyl groups, also imparts significant changes. Alkyl groups are electron-donating and can increase the electron density of the aromatic rings, which can affect reaction rates and the molecule's absorption and emission spectra. researchgate.net The position of these groups can introduce steric hindrance, influencing the molecule's shape and how it interacts with other molecules. For example, in the photodimerization of 2,3-dimethylanthracene (B1329340), the methyl groups influence the stereoselectivity of the reaction. acs.orgresearchgate.net Studies on alkylated PAHs have shown that substitution can alter metabolic pathways and the rate of environmental degradation. researchgate.netrsc.orgaablocks.com

Academic Rationale for Investigating 9-bromo-2,3-dimethylanthracene

While specific research focused solely on this compound is limited in publicly available literature, the rationale for its investigation can be inferred from studies on related compounds. The molecule combines the features of a brominated meso-position with alkyl groups on one of the outer rings. This structure makes it an interesting target for several reasons:

Synthetic Intermediate: The bromo group at the highly reactive 9-position makes it a valuable precursor for synthesizing more complex, polysubstituted anthracenes. It can be used in cross-coupling reactions to introduce a wide variety of other functional groups.

Probing Structure-Property Relationships: Studying this compound would allow researchers to deconstruct the combined electronic and steric effects of its substituents. By comparing its properties to those of anthracene, 9-bromoanthracene (B49045), and 2,3-dimethylanthracene, scientists can gain a deeper understanding of how these different functional groups collectively influence the behavior of the anthracene core.

Materials Science Applications: Functionalized anthracenes are widely explored for use in electronic and photonic materials. The specific substitutions in this compound could tune its fluorescence properties, solid-state packing, and charge-transport characteristics, making it a candidate for investigation in organic electronics. researchgate.net

Overview of Key Research Disciplines Applicable to this compound

The study of this compound would draw upon several key scientific disciplines:

Synthetic Organic Chemistry: Developing efficient and selective methods to synthesize the molecule is a primary focus. This could involve multi-step processes, likely starting from simpler precursors like 2,3-dimethylanthracene or 2,3-dibromoanthracene (B48569) and employing reactions like electrophilic bromination or metal-catalyzed couplings. acs.org

Photochemistry and Photophysics: Investigating how the compound absorbs and emits light, its fluorescence quantum yield, and its potential for applications like triplet-triplet annihilation upconversion are central areas of interest. chalmers.seresearchgate.net

Materials Science: Exploring the solid-state properties of the compound, such as its crystal packing and semiconductor characteristics, could lead to its use in organic field-effect transistors (OFETs) or as a component in luminescent materials. bldpharm.com

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. tandfonline.comresearchgate.net These calculations complement experimental findings and provide deeper insight into the molecule's behavior.

Compound Data

Below are tables summarizing key information for this compound and its immediate precursor, 2,3-dimethylanthracene.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃Br | nih.gov |

| CAS Number | 27111-62-2 | bldpharm.com |

| Average Mass | 285.184 g/mol | nih.gov |

| Monoisotopic Mass | 284.020063 u | nih.gov |

Table 2: Properties of 2,3-dimethylanthracene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ | |

| CAS Number | 613-06-9 | |

| Molecular Weight | 206.2824 g/mol | |

| Melting Point | 252 °C |

| Appearance | Solid | |

Structure

3D Structure

Properties

Molecular Formula |

C16H13Br |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

9-bromo-2,3-dimethylanthracene |

InChI |

InChI=1S/C16H13Br/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-9H,1-2H3 |

InChI Key |

XWTCUMKTPIJYEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C(=C2C=C1C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Bromo 2,3 Dimethylanthracene

Precursor Synthesis and Derivatization Strategies for 2,3-dimethylAnthracene (B1329340)

The primary precursor for the target compound is 2,3-dimethylanthracene. A common and effective method for its synthesis involves the Friedel-Crafts reaction between phthalic anhydride (B1165640) and o-xylene, followed by a reduction and dehydration sequence.

An alternative derivatization strategy to access functionalized 2,3-dimethylanthracene precursors involves the oxidation of 2,3-dimethylanthracene to 2,3-dimethylanthraquinone. lookchem.com This anthraquinone (B42736) can then serve as a stable intermediate from which the anthracene (B1667546) core can be regenerated in a later step. For instance, the oxidation of 2,3-dimethylnapthalene with sodium dichromate yields the corresponding dicarboxylic acid in high yield, a reaction which can be analogously applied to 2,3-dimethylanthracene. nih.gov This dicarboxylic acid can be further reduced to form 2,3-anthracenedimethanol. nih.gov These derivatization pathways offer versatile entry points to a range of substituted 2,3-dimethylanthracene precursors.

Direct Bromination Protocols and Regioselectivity Control

Direct bromination of the 2,3-dimethylanthracene precursor is a primary route to 9-bromo-2,3-dimethylanthracene. The inherent electronic properties of the anthracene nucleus dictate that electrophilic attack preferentially occurs at the meso-positions (C-9 and C-10) due to the high stability of the resulting sigma-complex (arenium ion). wikipedia.orgmsu.edu The presence of electron-donating methyl groups at the C-2 and C-3 positions further activates the ring system towards electrophilic substitution but does not typically alter the strong preference for 9- and 10-position reactivity. researchgate.net

Electrophilic bromination is the most direct method to introduce a bromine atom onto the anthracene core. masterorganicchemistry.com The reaction of anthracene with bromine readily yields 9,10-dibromoanthracene (B139309). wikipedia.org To achieve mono-bromination at the 9-position, careful control of stoichiometry and reaction conditions is essential.

Common brominating agents for this purpose include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent and the presence or absence of light and radical initiators are critical for controlling the regioselectivity and preventing side reactions, such as benzylic bromination of the methyl groups or over-bromination to 9,10-dibromoanthracene. rsc.orgresearchgate.net For instance, conducting the reaction in the dark and in a polar solvent like acetic acid favors the ionic, electrophilic pathway, leading to the desired C-9 substitution. rsc.org

Table 1: Comparison of Electrophilic Bromination Conditions for Anthracene Derivatives

| Brominating Agent | Solvent | Conditions | Outcome | Citation |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Radical conditions (e.g., light) | Favors benzylic bromination on alkylated anthracenes. | rsc.orgthieme-connect.de |

| Bromine (Br₂) | Acetic Acid | Dark, N₂ atmosphere (ionic conditions) | Promotes nuclear bromination at the 10-position for 9-methylanthracene (B110197) derivatives. | rsc.org |

| Bromine (Br₂) | Methanol, NaHCO₃, Pyridine | Electrophilic addition | Can lead to 9,10-dihydro-9,10-dimethoxyanthracene instead of direct substitution. | researchgate.net |

| Bromine (Br₂) | Silica (B1680970) Gel (catalyst) | First-order conditions | Catalytically produces 9-bromoanthracene (B49045). | researchgate.net |

Radical bromination, typically initiated by light (hν) or radical initiators like AIBN, presents a competing reaction pathway. numberanalytics.comchemistryscore.com In the case of alkyl-substituted anthracenes like 2,3-dimethylanthracene, radical conditions can lead to bromination at the benzylic positions of the methyl groups rather than on the aromatic ring. researchgate.net For example, the reaction of 2,9-dimethylanthracene with bromine in carbon tetrachloride, a nonpolar solvent that favors radical mechanisms, can result in the formation of 9-bromomethyl-2-methylanthracene. rsc.org Therefore, to achieve the desired this compound, conditions that suppress radical pathways are necessary. The vigorous exclusion of light and oxygen is crucial to favor the ionic electrophilic substitution over the radical pathway. rsc.org

Cross-Coupling Approaches for Bromine Introduction at the C-9 Position

Modern synthetic chemistry offers advanced methods for C-Br bond formation through transition metal catalysis, which can provide high regioselectivity and milder reaction conditions compared to traditional electrophilic substitution. nih.govresearchgate.net

Palladium-catalyzed reactions have become a powerful tool for the functionalization of C-H bonds. rsc.org Palladium-catalyzed C-H activation/halogenation represents a state-of-the-art method for the regioselective bromination of arenes. nih.gov This approach often utilizes a directing group to guide the catalyst to a specific C-H bond. However, for highly reactive systems like anthracene, the inherent reactivity of the C-9 position can be exploited even without a directing group.

Catalytic systems, such as palladium acetate (B1210297) (Pd(OAc)₂) combined with an N-halosuccinimide (e.g., NBS) as the bromine source, can effectively catalyze the direct bromination of arene C-H bonds. nih.gov While specific studies on 2,3-dimethylanthracene are limited, the principles of Pd-catalyzed C-H activation on other polycyclic aromatic hydrocarbons (PAHs) suggest this is a viable and highly selective strategy. acs.orgresearchgate.netrsc.org

Table 2: Overview of Transition Metal-Catalyzed Bromination Strategies

| Catalyst System | Bromine Source | Substrate Type | Key Feature | Citation |

|---|---|---|---|---|

| Palladium Acetate (Pd(OAc)₂) | N-Bromosuccinimide (NBS) | Arenes, PAHs | Direct C-H bromination, high regioselectivity. | nih.gov |

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Halides | Terminal Alkynes | Forms C-C bonds (Sonogashira coupling) to build anthracene core. | frontiersin.orgnih.gov |

| Rhodium Catalysts | Arylboronic Acids & Alkynes | Naphthyl precursors | Oxidative coupling to construct anthracene framework. | beilstein-journals.org |

| Cobalt/Zinc Reagents | Diynes & Butynols | Alkyne precursors | [2+2+2] Cycloaddition to form substituted anthracenes. | beilstein-journals.org |

Beyond palladium, other transition metals like rhodium and cobalt have been employed in the synthesis of complex anthracene scaffolds. beilstein-journals.org For example, rhodium-catalyzed oxidative coupling reactions can build the anthracene ring system from smaller precursors like arylboronic acids and alkynes. beilstein-journals.org Similarly, cobalt-catalyzed [2+2+2] cyclotrimerization reactions offer another pathway to construct the core structure. beilstein-journals.orgnih.gov While these methods focus on building the carbon framework rather than direct bromination, they can be adapted to use brominated starting materials, thereby introducing the bromine atom at the desired position from the outset. For instance, a cobalt-catalyzed cyclotrimerization could potentially employ a brominated diyne or alkyne to yield a pre-brominated anthracene derivative, offering a highly controlled and versatile synthetic route. nih.gov

Novel Synthetic Pathways and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign methods. For a molecule such as this compound, this involves exploring advanced technologies like microwave-assisted synthesis and flow chemistry, as well as adopting greener protocols that minimize solvent use and hazardous reagents.

Conventional heating methods can be slow and lead to side product formation in the synthesis of complex aromatic compounds. Microwave-assisted organic synthesis offers a powerful alternative, often leading to dramatically reduced reaction times, increased yields, and higher product purity. jksus.orgmdpi.com This technology can be particularly effective for reactions such as the bromination of aromatic systems and the construction of the anthracene core. scispace.comrsc.org For instance, the radical bromination of benzylic positions and the α-bromination of carbonyl compounds have been successfully achieved under microwave irradiation, suggesting its applicability for the bromination of a pre-formed 2,3-dimethylanthracene. rsc.orgresearchgate.net

Flow chemistry, where reactants are continuously pumped through a reactor, provides significant advantages in terms of safety, scalability, and process control, especially for hazardous reactions like bromination. mdpi.com The in-situ generation of bromine from safer precursors like HBr and an oxidant within a flow system minimizes exposure to the hazardous reagent. mdpi.com This approach could be adapted for the regioselective bromination of 2,3-dimethylanthracene to yield the 9-bromo derivative. Furthermore, photochemical reactions, which are common for anthracene derivatives, are particularly well-suited for flow reactors, allowing for efficient and uniform irradiation, which can improve productivity and product purity compared to batch processes. acs.org

Table 1: Proposed Microwave-Assisted and Flow Chemistry Protocols for this compound Synthesis Note: The following data is inferred from methodologies for analogous compounds due to the absence of direct literature for this compound.

| Parameter | Microwave-Assisted Bromination of 2,3-dimethylanthracene | Flow Chemistry Bromination of 2,3-dimethylanthracene |

| Starting Material | 2,3-dimethylanthracene | 2,3-dimethylanthracene |

| Reagent(s) | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | HBr, Oxidant (e.g., NaOCl) for in-situ Br₂ generation |

| Solvent | Diethyl carbonate or another high-boiling, microwave-transparent solvent | Dichloromethane or other suitable organic solvent |

| Temperature | 100-150 °C | Ambient to 0 °C (for improved selectivity) |

| Reaction Time | 5-30 minutes | Minutes (residence time in reactor) |

| Pressure | Sealed vessel conditions | Dependent on flow rate and reactor dimensions |

| Yield (Hypothetical) | > 80% | > 78% mdpi.com |

Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often facilitated by grinding or heating neat reactants, can lead to highly efficient and environmentally friendly syntheses. For anthracene derivatives, solvent-free multicomponent reactions catalyzed by agents like indium(III) chloride have been reported to produce complex structures in good yields. beilstein-journals.orgnih.govfrontiersin.org A potential solvent-free approach for synthesizing the core 2,3-dimethylanthracene could involve a Friedel-Crafts type reaction using silica gel-supported zinc bromide as a catalyst. beilstein-journals.org

The development of greener brominating agents is also a key area of research. Reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric version (PBBS) have been shown to be highly efficient and regioselective for the bromination of aromatic compounds under mild, catalyst-free conditions, offering a safer alternative to liquid bromine. organic-chemistry.org These reagents could potentially be used for the selective bromination of 2,3-dimethylanthracene at the highly reactive 9-position.

Table 2: Proposed Green Synthetic Protocols for this compound Note: The following data is inferred from methodologies for analogous compounds due to the absence of direct literature for this compound.

| Parameter | Solvent-Free Synthesis (Grinding Method) | Green Bromination Protocol |

| Reaction Type | Imide synthesis from anhydride and amine tandfonline.com | Electrophilic aromatic substitution |

| Starting Material | 2,3-dimethylanthracene | 2,3-dimethylanthracene |

| Reagent(s) | N/A (for core synthesis) | TBBDA or PBBS organic-chemistry.org |

| Catalyst | None required | None required |

| Solvent | None | Dichloromethane (minimal, recoverable) |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | Minutes tandfonline.com | 15-120 minutes |

| Yield (Hypothetical) | Quantitative tandfonline.com | > 90% organic-chemistry.org |

| Green Advantage | No solvent, minimal energy input | Recyclable byproducts, mild conditions, high selectivity |

Scale-Up Considerations and Yield Optimization in Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale discovery to a larger laboratory scale requires careful optimization of various parameters to maintain or improve yield and purity while ensuring safety and practicality. For the synthesis of this compound, optimization would likely focus on either the bromination of 2,3-dimethylanthracene or the construction of the substituted anthracene ring system.

Key parameters for optimization include:

Reagent Stoichiometry: The molar ratio of the brominating agent (e.g., NBS) to the 2,3-dimethylanthracene substrate is critical. An excess may lead to di- or polybrominated byproducts, while an insufficient amount will result in incomplete conversion.

Catalyst Loading: In catalyzed reactions, such as a Friedel-Crafts or Suzuki coupling to build the anthracene core, the amount of catalyst must be optimized to balance reaction rate and cost.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can decrease reaction time but may also promote the formation of side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal endpoint. skemman.is

Solvent and Concentration: The choice of solvent can significantly impact solubility, reaction rate, and selectivity. The concentration of reactants should be high enough to ensure a reasonable reaction rate but low enough to manage heat evolution and prevent precipitation issues.

Purification Method: The final purity of the product depends heavily on the purification strategy. For anthracene derivatives, column chromatography on silica gel is a common method. nih.gov Optimizing the solvent system for chromatography is crucial for separating the desired product from unreacted starting materials and byproducts. Recrystallization is another effective method for purifying solid products.

Table 3: Key Parameters for Laboratory Scale-Up and Yield Optimization Note: This table presents general considerations applicable to the synthesis of substituted anthracenes.

| Parameter | Considerations for Optimization | Potential Impact on Synthesis |

| Reactant Purity | Use of high-purity starting materials. | Impurities can lead to side reactions and lower yields. |

| Temperature Control | Precise control of reaction temperature, especially during exothermic steps. | Prevents byproduct formation and ensures reaction selectivity. |

| Mixing/Agitation | Efficient stirring to ensure a homogeneous reaction mixture. | Improves reaction rates and prevents localized overheating. |

| Work-up Procedure | Quenching of the reaction, extraction, and washing steps. | Efficient removal of byproducts and excess reagents. |

| Product Isolation | Filtration, recrystallization, or column chromatography. | Maximizes the recovery of the pure product. |

By systematically addressing these factors, a robust and reproducible laboratory-scale synthesis for this compound can be developed, drawing upon the extensive knowledge base for the synthesis of related anthracene compounds.

Elucidation of Advanced Spectroscopic and Structural Features of 9 Bromo 2,3 Dimethylanthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Proton and Carbon-13 NMR Assignments and Spin-Spin Coupling Analysis

Specific chemical shift assignments, multiplicities, and coupling constants for the protons and carbon atoms of 9-bromo-2,3-dimethylanthracene are not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Conformational Insights

There are no published 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound to provide detailed structural and conformational insights.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Characteristic Functional Group Vibrations

A detailed analysis of the characteristic vibrational frequencies for the functional groups present in this compound is not available.

Investigation of Molecular Conformation and Intermolecular Interactions via Vibrational Modes

Without experimental IR and Raman spectra, an investigation into the molecular conformation and intermolecular interactions through its vibrational modes cannot be conducted.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Detailed high-resolution mass spectrometry data and a proposed fragmentation pathway for this compound have not been documented in available scientific literature.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

There is a lack of specific published data on the use of tandem mass spectrometry (MS/MS) for the structural confirmation of this compound. In principle, MS/MS analysis would involve the isolation of the molecular ion of this compound, followed by collision-induced dissociation to generate a characteristic fragmentation pattern. This fragmentation pattern would serve as a fingerprint to confirm the molecular structure. However, without experimental data, a detailed discussion of its specific fragmentation pathways is not possible.

X-ray Crystallography and Solid-State Structural Analysis

A comprehensive search of crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state structural features based on experimental X-ray crystallography is not currently feasible.

Determination of Molecular Geometry and Bond Parameters

Without experimental X-ray crystallographic data, the precise molecular geometry and bond parameters (bond lengths and angles) of this compound cannot be definitively determined. While computational chemistry methods could provide theoretical predictions of these parameters, experimentally derived values from single-crystal X-ray diffraction are required for an authoritative elucidation.

Analysis of Crystal Packing Motifs and Supramolecular Interactions

An analysis of the crystal packing motifs and supramolecular interactions, such as π-π stacking or halogen bonding, for this compound is contingent on the availability of its crystal structure. As no such data has been reported, a discussion of how these molecules arrange themselves in the solid state and the nature of the intermolecular forces that govern their assembly is not possible.

Polymorphism and its Impact on Solid-State Properties

Polymorphism refers to the ability of a compound to crystallize in more than one crystal lattice arrangement. The study of polymorphism is crucial as different polymorphs can exhibit distinct physical and chemical properties. However, there are no published studies on the polymorphic behavior of this compound. Therefore, information regarding the existence of different crystalline forms and the impact of polymorphism on its solid-state properties is not available.

Reactivity and Mechanistic Investigations of 9 Bromo 2,3 Dimethylanthracene

Cross-Coupling Reactions as a Versatile Functionalization Strategy

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 9-bromo-2,3-dimethylanthracene serves as a versatile substrate for such transformations. The C-Br bond at the 9-position is amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various coupling processes.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 9-position. While specific studies on this compound are not extensively documented, the reactivity of similar 9-bromoanthracene (B49045) derivatives provides insight into the expected outcomes. For instance, the Suzuki cross-coupling reaction of 9-bromo-anthracene with naphthalene-2-boronic acid has been successfully employed in the synthesis of novel luminescent compounds. nih.gov

A general representation of the Suzuki-Miyaura coupling of this compound is shown below:

Typical reaction conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base like sodium carbonate, potassium carbonate, or cesium carbonate. The choice of solvent is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80-100 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 90-110 |

This table presents generally effective conditions for Suzuki-Miyaura couplings of aryl bromides and serves as a likely starting point for reactions with this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is highly effective for the alkynylation of 9-bromoanthracene derivatives, leading to the synthesis of various acetylenic anthracenes. These products are of interest for their potential applications in materials science and as building blocks for more complex molecules. The Sonogashira reaction of the closely related 9-bromoanthracene with ethynyltrimethylsilane has been reported to yield the expected 9-(trimethylsilylethynyl)anthracene, alongside other products. msu.edu

The general scheme for the Sonogashira coupling of this compound is as follows:

This reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in conjunction with a copper(I) salt, such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent.

Table 2: Common Catalytic Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF |

| Pd(PPh₃)₄ | CuI | DIPEA | Toluene |

| Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF |

This table outlines typical catalytic systems that are effective for Sonogashira couplings and are expected to be applicable to this compound.

The Heck reaction provides a method for the vinylation of aryl halides. In this reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the 9-position. The Stille reaction, on the other hand, involves the coupling of an organohalide with an organotin compound, allowing for the introduction of a variety of carbon-based functional groups, including alkyl, vinyl, and aryl moieties.

While specific examples for this compound are scarce, the general utility of these reactions for functionalizing aryl bromides is well-established.

Table 3: Comparison of Heck and Stille Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Forms C(sp²)-C(sp²) bonds; often stereoselective. |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Tolerant of many functional groups; toxicity of tin reagents is a drawback. |

Nucleophilic Substitution Reactions at the Brominated Position

Direct nucleophilic aromatic substitution (SɴAr) on an unactivated aryl halide like this compound is generally difficult due to the electron-rich nature of the aromatic ring. However, under forcing conditions or through metal-catalyzed pathways, nucleophilic substitution can be achieved. For instance, treatment of 9,10-dibromoanthracene (B139309) with n-butyllithium can lead to a mono-lithiated species, which can then react with electrophiles in a nucleophilic substitution-like manner. utexas.edu

Common nucleophiles that could potentially displace the bromide include amines, alkoxides, and thiolates, often requiring high temperatures or the use of a catalyst such as a copper salt (Ullmann condensation).

Electrophilic Aromatic Substitution Reactions on the Anthracene (B1667546) Core

The anthracene core of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring determine the position of the incoming electrophile. The two methyl groups at the 2- and 3-positions are electron-donating and are ortho-, para-directing activators. The bromine atom at the 9-position is a deactivating but ortho-, para-directing group. The most reactive positions on the anthracene nucleus are the 9- and 10-positions. Since the 9-position is already substituted, electrophilic attack is most likely to occur at the 10-position. The electron-donating methyl groups further enhance the electron density of the aromatic system, making it more reactive towards electrophiles than unsubstituted anthracene.

For example, bromination of this compound would be expected to yield 9,10-dibromo-2,3-dimethylanthracene. Similarly, nitration or Friedel-Crafts acylation would also be predicted to occur at the 10-position.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

| Bromination | Br₂/FeBr₃ | 9,10-dibromo-2,3-dimethylanthracene |

| Nitration | HNO₃/H₂SO₄ | 9-bromo-2,3-dimethyl-10-nitroanthracene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(9-bromo-2,3-dimethylanthracen-10-yl)ethanone |

Redox Chemistry and Electrochemical Properties of this compound

The extended π-system of the anthracene core allows this compound to undergo redox reactions. The electrochemical properties of substituted anthracenes have been studied, and it is known that they can be both oxidized and reduced. The oxidation potential is influenced by the nature of the substituents. The electron-donating methyl groups in this compound would be expected to lower the oxidation potential compared to unsubstituted 9-bromoanthracene, making it easier to oxidize. Conversely, the electron-withdrawing nature of the bromine atom would slightly increase the oxidation potential relative to 2,3-dimethylanthracene (B1329340).

Table 5: Expected Electrochemical Behavior of this compound

| Process | Expected Potential Range (vs. SCE) | Remarks |

| Oxidation | +1.0 to +1.5 V | Formation of a radical cation. The methyl groups stabilize the positive charge. |

| Reduction | -1.5 to -2.0 V | Formation of a radical anion. The extended π-system stabilizes the negative charge. |

Note: The potential ranges are estimates based on the electrochemical behavior of structurally related anthracene derivatives.

Oxidation and Reduction Potentials and their Correlation with Electronic Structure

The electrochemical potentials of anthracene derivatives are directly related to their electronic structure, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential relates to the addition of an electron to the LUMO.

Substituents on the anthracene ring significantly modify these orbital energies. Electron-donating groups, such as methyl (-CH₃), raise the HOMO energy level. This makes the molecule easier to oxidize, resulting in a lower, less positive oxidation potential. Conversely, electron-withdrawing groups generally lower the HOMO energy, making oxidation more difficult and increasing the oxidation potential.

In the case of this compound, the two methyl groups at the 2 and 3 positions act as electron-donating groups, raising the HOMO energy. The bromine atom at the 9-position has a dual effect: it is electron-withdrawing through induction but electron-donating through resonance. For anthracenes substituted at the meso (9,10) positions, the HOMO possesses a high electron density. cdnsciencepub.com Experimental data for related compounds show that the net effect of a 9-bromo substituent is an increase in the oxidation potential compared to unsubstituted anthracene, indicating that the inductive effect is dominant in this context. cdnsciencepub.com

| Compound | Standard Oxidation Potential (E°ox vs. SCE) | Reference |

|---|---|---|

| Anthracene | 1.09 V | cdnsciencepub.com |

| 9-Bromoanthracene | 1.14 V | cdnsciencepub.com |

| 9,10-Dimethylanthracene (B165754) | 0.88 V | cdnsciencepub.com |

| This compound | Estimated value between 0.88 V and 1.14 V |

Investigation of Electrochemical Reaction Mechanisms

The electrochemical reaction mechanism for many anthracene derivatives involves a reversible one-electron oxidation to form a stable cation radical. cdnsciencepub.com This process can be studied using techniques like cyclic voltammetry (CV). A reversible CV wave, characterized by a separation between the anodic and cathodic peak potentials (ΔEₚ) close to 59 mV for a one-electron process and a peak current ratio (iₚₐ/iₚ꜀) of unity, indicates that the resulting cation radical is stable on the timescale of the experiment.

Studies on 9-bromoanthracene show a reversible cyclic voltammogram, signifying the formation of a relatively stable cation radical. cdnsciencepub.com In contrast, the CV for 9,10-dimethylanthracene becomes irreversible at slower scan rates, suggesting that its cation radical is more reactive and may undergo subsequent chemical reactions. cdnsciencepub.com

For this compound, the initial electrochemical step is expected to be the one-electron oxidation to its corresponding cation radical. The stability of this radical would be influenced by the substituents. The delocalization of the positive charge across the anthracene π-system provides inherent stability. The methyl groups may further stabilize the cation through hyperconjugation, but they can also provide reactive sites for follow-up reactions. The bromine atom's influence on the radical's stability is complex, but the reversible behavior of 9-bromoanthracene suggests it does not lead to rapid decomposition. Therefore, the electrochemical mechanism would likely involve a quasi-reversible or irreversible oxidation, depending on the reaction conditions and the stability of the intermediate cation radical.

Photoinduced Reactions and Photoreactivity Studies

The rigid, planar, and π-conjugated structure of the anthracene core makes its derivatives highly photoreactive. Upon absorption of UV light, these molecules are promoted to an excited electronic state, from which they can undergo various transformations.

Photodimerization and Photoisomerization Pathways of Anthracene Derivatives

The most characteristic photoreaction of anthracenes is a [4π+4π] photodimerization. nih.govrsc.org This reaction occurs when an excited singlet-state anthracene molecule (¹An*) collides with a ground-state molecule (An), forming a dimer linked by new covalent bonds at the 9 and 10 positions. nih.gov In some cases, an excimer—an excited-state dimer that is only bound in the excited state—is formed as an intermediate. rsc.org

The efficiency and rate of photodimerization are highly dependent on the substituents. A study comparing the photoreactivity of anthracene and 9-bromoanthracene found that the dimerization of 9-bromoanthracene is approximately 10 times slower than that of the parent anthracene under identical conditions. nih.gov This significant decrease in reactivity is attributed to the "heavy atom effect" of bromine. The presence of the heavy bromine atom enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from the reactive singlet excited state to the non-reactive triplet excited state. This provides an efficient non-reactive decay pathway, reducing the quantum yield of dimerization. nih.gov

For this compound, the photodimerization pathway is expected to follow the same [4π+4π] cycloaddition mechanism. The rate of this reaction would be primarily dictated by the 9-bromo substituent, leading to a significantly lower quantum yield compared to unsubstituted anthracene due to the heavy atom effect. The methyl groups at the 2 and 3 positions are not expected to sterically hinder the dimerization at the 9,10-positions but will subtly influence the electronic properties of the monomer and the stability of the resulting dimer.

While some complex anthracene derivatives can undergo photoisomerization, the primary and most studied photoreaction for the fundamental anthracene core is dimerization. rsc.org

| Reaction | Kinetic Constant (k) in CD₂Cl₂ | Reference |

|---|---|---|

| Anthracene + Anthracene → Dimer (AA) | 2.8 × 10⁻³ s⁻¹ | nih.gov |

| 9-Bromoanthracene + 9-Bromoanthracene → Dimer (BB) | 2.6 × 10⁻⁴ s⁻¹ | nih.gov |

Photoinduced Electron Transfer (PET) and Energy Transfer Processes

Photoinduced electron transfer (PET) is a process where an electronically excited molecule transfers an electron to or from another molecule, creating a radical ion pair. ias.ac.in The feasibility of a PET reaction depends on the change in Gibbs free energy (ΔG), which can be estimated using the Rehm-Weller equation. A key determinant is the oxidation potential of the electron donor and the reduction potential of the electron acceptor.

Given its oxidation potential, which is lowered by the electron-donating methyl groups, this compound can act as an effective photoinduced electron donor. Upon excitation with light, the excited molecule (¹[this compound]*) becomes a much stronger reducing agent than its ground-state counterpart and can donate an electron to a suitable acceptor molecule.

Studies on other anthracene derivatives have shown that PET to acceptors like N,N-diethylaniline can lead to the formation of radical ions. A critical factor in the utility of PET processes is the lifetime of the resulting charge-separated state. The rate of back electron transfer, which returns the molecules to their ground state, competes with the separation of the ions. The structure of the anthracene derivative can be modified to stabilize the resulting radical cation, thereby slowing back electron transfer and promoting the generation of long-lived charge-separated species. ias.ac.in

Energy transfer is another possible de-excitation pathway, where the excited donor molecule transfers its electronic energy to an acceptor molecule without the transfer of an electron. This process is distinct from PET and competes with it, as well as with fluorescence and other photochemical reactions like dimerization. The efficiency of energy transfer versus electron transfer depends on the specific electronic properties of the donor and acceptor pair.

Photophysical and Electronic Behavior of 9 Bromo 2,3 Dimethylanthracene

Electronic Absorption Spectroscopy in Solution and Solid State

The electronic absorption spectrum of 9-bromo-2,3-dimethylanthracene is predicted to be characteristic of a substituted anthracene (B1667546), dominated by π-π* transitions. In solution, anthracene typically displays a well-resolved absorption spectrum in the UV region, attributed to the π-π* transition of the anthracene moiety. mdpi.com For substituted anthracenes, the absorption spectrum generally retains the characteristic features of the parent molecule, but the position and intensity of the absorption bands can be influenced by the nature and position of the substituents. acs.org

The absorption spectrum of this compound is expected to exhibit a vibronic structure, which is a hallmark of many rigid aromatic hydrocarbons like anthracene. wikipedia.org This structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. The absorption bands are anticipated to be relatively sharp, especially in non-polar solvents, reflecting the transitions from the ground electronic state (S₀) to different vibrational levels of the first excited singlet state (S₁).

Table 1: Predicted Electronic Absorption Data for this compound and Related Compounds

| Compound | Absorption Maxima (λ_max, nm) | Solvent |

|---|---|---|

| Anthracene | 357, 375 | Cyclohexane |

| 9-Bromoanthracene (B49045) | ~370 | Not Specified |

| 9,10-Diphenylanthracene | 372.5 | Cyclohexane |

Note: The data for this compound is an educated prediction based on the trends observed in related substituted anthracenes.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-visible absorption bands of a molecule in response to a change in the polarity of the solvent. For nonpolar molecules like anthracene, the solvatochromic shifts are generally small. nih.govresearchgate.net However, substitution can introduce a dipole moment, which may change upon electronic excitation, leading to more pronounced solvatochromic effects.

The introduction of the bromo and dimethyl groups to the anthracene core in this compound is expected to induce a small ground-state dipole moment. The change in this dipole moment upon excitation to the S₁ state will determine the extent of solvatochromism. In many substituted anthracenes, an intramolecular charge-transfer (ICT) character can be observed in the excited state, leading to a larger dipole moment in the excited state compared to the ground state. nih.gov This typically results in a red shift of the absorption maximum with increasing solvent polarity. For instance, the emission spectra of 9-bromo-10-naphthalen-2-yl-anthracene exhibit a slight blue shift with increasing solvent polarity. nih.gov Given the substitution pattern of this compound, a modest positive solvatochromism (red shift in more polar solvents) is anticipated for its absorption spectrum.

Steady-State and Time-Resolved Fluorescence Spectroscopy

The fluorescence properties of this compound are expected to be significantly influenced by the presence of the bromine atom due to the heavy-atom effect. mdpi.com

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. For anthracene, the fluorescence quantum yield is typically around 0.27-0.36 in ethanol (B145695). bjraylight.com The introduction of electron-donating methyl groups at the 2 and 3 positions would generally be expected to enhance the fluorescence quantum yield. However, the presence of a bromine atom at the 9-position is known to cause significant fluorescence quenching due to the internal heavy-atom effect. nih.govresearchgate.net This effect enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), thereby depopulating the S₁ state and reducing the fluorescence quantum yield. For example, incorporating anthracene into a polymer backbone with 9,10-dibromoanthracene (B139309) decreases the quantum yield. mit.edu Therefore, it is highly probable that this compound will have a considerably lower fluorescence quantum yield compared to anthracene and 2,3-dimethylanthracene (B1329340).

Table 2: Fluorescence Quantum Yields (Φ_f) for Anthracene and Related Derivatives

| Compound | Fluorescence Quantum Yield (Φ_f) | Solvent |

|---|---|---|

| Anthracene | 0.27 | Ethanol |

| 9,10-Diphenylanthracene | 0.97 | Cyclohexane |

| 9,10-Dithienylanthracene | 0.009 | DMF |

Note: The data for this compound is a prediction based on the known heavy-atom effect of bromine on the fluorescence of anthracene derivatives.

The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited singlet state before returning to the ground state. For anthracene, the fluorescence lifetime is typically in the range of a few nanoseconds. The presence of the bromine atom in this compound is expected to significantly shorten the fluorescence lifetime. This is a direct consequence of the enhanced rate of intersystem crossing, which provides an efficient non-radiative deactivation pathway for the S₁ state. The heavy bromine atom promotes spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. researchgate.netnih.gov This rapid depopulation of the S₁ state leads to a shorter fluorescence lifetime.

The primary deactivation pathways for the excited state of this compound are therefore predicted to be fluorescence and intersystem crossing. The contribution of internal conversion (a non-radiative decay from S₁ to S₀) is generally less significant for rigid aromatic hydrocarbons. The efficiency of intersystem crossing is expected to be high, making this compound a potential candidate as a triplet photosensitizer.

Table 3: Fluorescence Lifetimes (τ_f) for Anthracene and a Related Compound

| Compound | Fluorescence Lifetime (τ_f, ns) | Solvent |

|---|---|---|

| Anthracene | ~4.9 | Cyclohexane |

| 9,10-Diphenylethynylanthracene derivatives | 3.17 - 3.4 | Not Specified |

Note: The predicted fluorescence lifetime for this compound is an estimation based on the expected enhancement of intersystem crossing due to the heavy-atom effect.

Excited State Dynamics and Energy Transfer Mechanisms

The excited-state dynamics of this compound are expected to be dominated by the competition between fluorescence emission and intersystem crossing to the triplet manifold. Upon photoexcitation to the S₁ state, the molecule can either relax to the ground state via fluorescence or undergo intersystem crossing to an excited triplet state (likely T₁).

The heavy-atom effect of bromine is the critical factor governing these dynamics. nih.govresearchgate.net It significantly increases the rate of S₁ → T₁ intersystem crossing, making it a major deactivation channel. This implies that upon excitation, a significant population of triplet states will be formed. The subsequent fate of the triplet state would involve phosphorescence (radiative decay from T₁ to S₀) or non-radiative decay back to the ground state. However, phosphorescence from anthracene derivatives is typically weak at room temperature in solution and is often only observed in rigid matrices at low temperatures.

Energy transfer from the excited states of this compound is also a possibility. If other molecules with appropriate energy levels are present, both singlet-singlet (Förster resonance energy transfer, FRET) and triplet-triplet energy transfer can occur. Given the expected high triplet yield, this compound could act as an efficient triplet-sensitizer, transferring its triplet energy to other molecules.

Intersystem Crossing and Triplet State Formation

The introduction of a bromine atom at the 9-position of the anthracene core is expected to have a profound impact on the intersystem crossing (ISC) rate and the subsequent formation of triplet states. The heavy-atom effect, a well-documented phenomenon in photophysics, dictates that the presence of a heavy atom like bromine enhances spin-orbit coupling. This enhanced coupling facilitates the transition of an excited molecule from the singlet state (S1) to the triplet state (T1), a process that is typically spin-forbidden.

Consequently, one would anticipate a significantly higher ISC rate constant for this compound compared to its non-brominated counterpart, 2,3-dimethylanthracene. This would lead to a more efficient population of the triplet state, which could have implications for applications such as photodynamic therapy or triplet-triplet annihilation-based upconversion. The methyl groups at the 2 and 3 positions are not expected to significantly influence the ISC rate, as their effect on spin-orbit coupling is negligible compared to that of the bromine atom.

Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer Pathways

Both Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer are mechanisms by which an excited donor molecule can transfer its energy to an acceptor molecule. FRET is a through-space electrostatic interaction that depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two chromophores. Dexter energy transfer, on the other hand, is a short-range process requiring orbital overlap and involves a simultaneous exchange of electrons.

For this compound, its potential as an energy donor or acceptor in FRET processes would be dictated by its absorption and emission spectra. The presence of the bromo and dimethyl substituents will cause shifts in these spectra compared to unsubstituted anthracene, which would need to be considered when selecting a suitable FRET partner.

The efficient formation of a triplet state in this compound, as hypothesized above, would make it a prime candidate for triplet-triplet energy transfer via the Dexter mechanism. This is a crucial process in many organic electronic devices and photochemical reactions. The rate of Dexter energy transfer is highly dependent on the distance between the donor and acceptor, typically requiring close proximity for efficient transfer.

Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ) Phenomena

The behavior of luminophores in the aggregated or solid state can differ significantly from their properties in dilute solutions. Many organic chromophores suffer from aggregation-caused quenching (ACQ), where their emission intensity is reduced upon aggregation due to the formation of non-emissive excimers or exciplexes. Conversely, some molecules exhibit aggregation-induced emission (AIE), where they become more emissive in the aggregated state.

Mechanistic Understanding of Aggregation Effects on Luminescence

The underlying mechanism for AIE is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state. In solution, these non-radiative decay pathways can efficiently quench fluorescence. When the molecules are packed together in an aggregate or a solid, these motions are hindered, forcing the excited state to decay radiatively, thus leading to enhanced emission.

For this compound, the planarity of the anthracene core, combined with the presence of the substituents, could lead to complex aggregation behavior. Whether it exhibits AIE or ACQ would depend on the specific intermolecular interactions and packing motifs adopted in the solid state.

Role of Molecular Packing and Intermolecular Interactions

The crystal structure and molecular packing of this compound would be the determining factors in its solid-state emission properties. Intermolecular interactions such as π-π stacking, C-H···π interactions, and halogen bonding (involving the bromine atom) would play a crucial role in dictating the packing arrangement.

If the packing allows for strong π-π stacking, this could lead to ACQ. However, if the substituents force a twisted or slipped-stacking arrangement that prevents strong electronic coupling between adjacent molecules while restricting intramolecular motions, AIE could be observed. Detailed crystallographic and photophysical studies of aggregates and thin films would be necessary to elucidate this behavior.

Charge Transport Properties in Thin Films

The ability of a material to transport charge carriers (electrons and holes) is fundamental to its application in organic electronic devices. For anthracene derivatives, charge transport typically occurs through a hopping mechanism between adjacent molecules in a thin film.

Carrier Mobility Studies in Organic Semiconductor Architectures

The carrier mobility of this compound in thin films would be highly dependent on the degree of molecular ordering and the electronic coupling between neighboring molecules. The substituents would influence the morphology of the thin film, which in turn affects the charge transport pathways.

Influence of Molecular Orientation and Morphology on Charge Transport

The arrangement of molecules in a crystal lattice or thin film determines the degree of intermolecular electronic coupling, a critical factor for efficient charge transport. In many anthracene-based materials, a herringbone packing motif is observed, where the long axes of adjacent molecules are tilted with respect to one another. This arrangement can lead to significant π-orbital overlap, which is essential for the movement of charge carriers. The introduction of substituents, such as the bromo and dimethyl groups in this compound, can significantly influence this packing. For instance, the position and nature of substituents can alter the intermolecular distances and the relative orientation of the anthracene cores, thereby modulating the charge transport characteristics.

Theoretical investigations on various anthracene derivatives have shown that even subtle changes in molecular structure can lead to substantial differences in charge transport properties. The substitution pattern on the anthracene core plays a crucial role in determining the solid-state packing and, consequently, the charge carrier mobility. For example, the introduction of bulky substituents can enforce a more ordered molecular arrangement, which may enhance charge transport. Conversely, substituents that disrupt the planarity of the anthracene core or hinder close packing can be detrimental to charge mobility.

The anisotropic nature of charge transport is another important consideration. Due to the specific arrangement of molecules in a crystal, charge mobility can be highly dependent on the crystallographic direction. This anisotropy is a direct consequence of the direction-dependent variations in intermolecular electronic coupling. Understanding and controlling this anisotropy is crucial for designing devices with optimized performance.

While specific experimental data for this compound is lacking, the following table summarizes the expected influence of its substituents on key charge transport parameters based on general principles observed in other substituted anthracenes.

| Parameter | Expected Influence of 9-bromo substitution | Expected Influence of 2,3-dimethyl substitution |

| Molecular Packing | May induce closer packing due to halogen-halogen interactions, potentially enhancing π-orbital overlap. | The steric bulk of the methyl groups could influence the herringbone packing angle and intermolecular distance. |

| Electronic Coupling | The electron-withdrawing nature of bromine can alter the electronic structure and influence the transfer integral between adjacent molecules. | Methyl groups, being weakly electron-donating, can subtly modify the frontier molecular orbital energies, affecting electronic coupling. |

| Reorganization Energy | Generally, halogen substitution can influence the rigidity of the molecule, which in turn affects the reorganization energy associated with charge transfer. | Alkyl substitutions can impact the vibrational modes of the molecule, which may have an effect on the reorganization energy. |

| Charge Carrier Mobility | The overall effect is complex and depends on the interplay between packing and electronic factors. Halogen substitution has been shown to either enhance or decrease mobility in different systems. | The impact on mobility is highly dependent on the resulting solid-state morphology. Favorable packing could lead to enhanced mobility. |

It is important to emphasize that these are general expectations, and the actual charge transport properties of this compound would need to be determined through experimental characterization and theoretical modeling specific to this compound.

Computational and Theoretical Chemistry Studies of 9 Bromo 2,3 Dimethylanthracene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules with a high degree of accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 9-bromo-2,3-dimethylanthracene, the foundational structure is the planar, tricyclic aromatic system of anthracene (B1667546). The introduction of a bromine atom at the 9-position and two methyl groups at the 2- and 3-positions induces subtle but significant changes to this geometry.

The bulky bromine atom at the sterically hindered 9-position can cause slight puckering of the central aromatic ring to alleviate steric strain. The methyl groups at the 2- and 3-positions are expected to have a lesser impact on the planarity of the anthracene core. DFT calculations would precisely quantify bond lengths, bond angles, and dihedral angles, revealing the extent of these distortions. The electronic structure is also influenced by these substituents. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl groups alter the electron density distribution across the aromatic system.

Illustrative Data Table of Expected Geometrical Parameters: (Note: This table is illustrative and represents expected trends. Actual values would be obtained from specific DFT calculations.)

| Parameter | Expected Value | Influence of Substituents |

| C-Br Bond Length | ~1.90 Å | Standard for brominated aromatics |

| C-C (Aromatic) Bond Lengths | 1.38 - 1.42 Å | Minor variations due to substitution |

| C-C (Methyl) Bond Length | ~1.51 Å | Typical for sp3-sp2 carbon bonds |

| Anthracene Core Planarity | Slightly distorted | Puckering due to the bromine atom |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its optical and electronic properties.

Illustrative Data Table of Frontier Orbital Energies: (Note: This table is illustrative and based on data for related compounds. researchgate.net Actual values would be obtained from specific DFT calculations.)

| Molecular Orbital | Expected Energy Level (eV) | Primary Character |

| HOMO | -5.3 | π-orbital |

| LUMO | -2.2 | π-orbital |

| HOMO-LUMO Gap | 3.1 eV | π → π transition |

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. In this compound, the ESP map would show regions of negative potential (electron-rich) and positive potential (electron-poor).

The π-system of the anthracene core is generally electron-rich. However, the electronegative bromine atom will create a region of significantly negative potential around it, while the carbon atom to which it is attached will become more electron-deficient. The methyl groups, being weakly electron-donating, will slightly increase the electron density on the peripheral aromatic ring. This detailed charge distribution, calculated through DFT, is vital for understanding intermolecular interactions and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting and interpreting electronic absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for electronic transitions. These calculations allow for the simulation of the UV-Visible absorption spectrum. For this compound, the absorption spectrum is expected to be dominated by π-π* transitions characteristic of the anthracene chromophore. The positions and intensities of the absorption bands will be modulated by the bromo and dimethyl substituents.

Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission spectra. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated.

A key aspect of TD-DFT analysis is the characterization of the nature of the electronic transitions. For this compound, the lowest energy transitions are expected to be predominantly of π-π* character, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital of the anthracene core.

The presence of the bromine atom, which has lone pairs of electrons, could introduce the possibility of n-π* transitions, although these are often weaker and may be masked by the intense π-π* transitions. Furthermore, the combination of electron-donating methyl groups and the electron-withdrawing bromine atom could lead to some degree of intramolecular charge transfer (ICT) character in certain excited states, where electron density shifts from one part of the molecule to another upon excitation. A detailed analysis of the molecular orbitals involved in each transition, as provided by TD-DFT calculations, would elucidate the precise nature of the excited states.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its structural dynamics, flexibility, and interactions with its environment at an atomic level. Although specific MD studies on this compound are not extensively documented in publicly available literature, we can infer its likely behavior based on simulations of anthracene and other substituted polycyclic aromatic hydrocarbons (PAHs). aip.orgnih.govresearchgate.net

Conformational Analysis and Flexibility Studies

The core of this compound is the rigid anthracene ring system. This polycyclic aromatic framework is inherently planar, and significant deviations from this planarity would require a substantial amount of energy. mdpi.com Therefore, the primary focus of conformational analysis via MD simulations would be on the dynamics of the substituents: the bromine atom and the two methyl groups.

Key Predicted Findings from MD Simulations:

Rigid Anthracene Core: The anthracene backbone is expected to maintain a high degree of planarity, with only minor out-of-plane fluctuations.

Substituent Dynamics: The bromine atom would exhibit vibrational motion, while the methyl groups would show both vibrational and rotational freedom.

Torsional Angles: Analysis of the dihedral angles between the methyl hydrogens and the anthracene plane would provide a quantitative measure of their rotational dynamics.

Below is a hypothetical data table representing typical root-mean-square fluctuation (RMSF) values that might be obtained from an MD simulation of this compound, illustrating the expected flexibility of different parts of the molecule.

| Atomic Group | Predicted RMSF (Å) | Interpretation |

| Anthracene Core Carbons | 0.1 - 0.2 | High rigidity of the aromatic system |

| Bromine Atom | 0.2 - 0.3 | Moderate vibrational motion |

| Methyl Group Carbons | 0.3 - 0.4 | Higher flexibility due to bond rotations |

| Methyl Group Hydrogens | 0.4 - 0.6 | Greatest flexibility due to rapid rotation |

Simulation of Intermolecular Interactions and Aggregation Behavior

In a simulated environment containing multiple this compound molecules, MD can elucidate the nature of intermolecular forces that govern their self-assembly and aggregation. For PAHs, π-π stacking is a dominant form of non-covalent interaction, where the electron-rich aromatic rings of adjacent molecules align. researchgate.net

The substituents on the anthracene core would modulate these interactions. The bulky bromine atom and methyl groups would introduce steric hindrance, potentially disrupting perfect face-to-face π-π stacking. However, they also introduce other potential interaction sites. The bromine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms. The methyl groups can engage in C-H···π interactions.

MD simulations would likely predict a complex aggregation behavior, with molecules arranging in a way that balances attractive π-π interactions with the steric repulsion of the substituents. This could lead to slipped-stack or herringbone packing arrangements, which are common in substituted PAHs.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bonding Orbital (NBO) Analysis

While MD simulations describe the physical motion of atoms, QTAIM and NBO analyses provide a detailed picture of the electron distribution and bonding within a molecule. These quantum chemical methods are invaluable for understanding the electronic consequences of substituting the anthracene core with bromine and methyl groups.

Elucidation of Intramolecular Bonding and Intermolecular Interactions

QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and the bonds between them. Analysis of the bond critical points (BCPs) between atoms reveals the nature of the chemical bonds. For this compound, QTAIM would be used to:

Characterize the C-Br bond, likely showing a degree of polar character.

Analyze the C-C bonds within the anthracene ring to assess their aromaticity.

Investigate weaker intramolecular interactions, such as those between the bromine atom and adjacent hydrogens.

NBO analysis provides a chemist's-eye view of bonding by translating the complex molecular orbitals into localized bonds and lone pairs. wikipedia.org For this molecule, NBO analysis would be particularly useful for:

Quantifying the hybridization of the carbon and bromine orbitals in the C-Br bond.

Analyzing the delocalization of π-electrons across the anthracene system.

Investigating hyperconjugative interactions between the methyl C-H bonds and the aromatic ring.

The following table presents hypothetical NBO analysis data for a key interaction in this compound, illustrating the delocalization of electron density.

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) | Interpretation |

| π(C1-C2) | π(C3-C4) | ~15-20 | Strong π-electron delocalization within the aromatic ring. |

| LP(Br) | σ(C9-C10) | ~1-2 | Weak hyperconjugative interaction indicating some electron donation from the bromine lone pair to the ring. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions, mapping out their pathways, and characterizing the high-energy transition states that govern their rates. rsc.orgsmu.edu For this compound, theoretical calculations could be employed to explore a variety of potential reactions.

One important class of reactions for anthracenes is cycloaddition, such as the Diels-Alder reaction. researchgate.net The electronic and steric effects of the bromo and methyl substituents would influence the reactivity of the anthracene core. Computational methods, particularly density functional theory (DFT), can be used to calculate the activation energies for such reactions.

For example, in a hypothetical Diels-Alder reaction with maleimide, calculations would likely show that the substituents at the 9- and 2,3-positions influence the regioselectivity of the reaction. The transition state for this reaction would be located and its geometry optimized. Frequency calculations on the transition state structure would confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

A representative data table for a predicted reaction is shown below.

| Reaction | Reactants | Predicted Activation Energy (kcal/mol) | Transition State Geometry Highlights |

| Diels-Alder Cycloaddition | This compound + Maleimide | 20 - 25 | Asynchronous bond formation, with the new C-C bonds having unequal lengths in the transition state. |

By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed, providing fundamental insights into the chemical reactivity of this compound. nih.govrsc.org

Applications of 9 Bromo 2,3 Dimethylanthracene and Its Derivatives in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Derivatives of 9-bromo-2,3-dimethylanthracene are pivotal in the advancement of OLED technologies, serving multiple roles within the device architecture to enhance efficiency, stability, and color purity. The inherent luminescence of the anthracene (B1667546) core, coupled with the synthetic versatility offered by the bromo- and dimethyl-substituents, allows for the fine-tuning of molecular properties to meet the stringent demands of modern displays.

While this compound itself is not typically employed as a primary emitter, its derivatives are instrumental in the synthesis of advanced emitter materials. The bromo-substituent serves as a reactive site, commonly utilized in cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce various aryl groups. This synthetic strategy allows for the extension of the π-conjugated system, which is crucial for tuning the emission color and improving the photoluminescence quantum yield (PLQY). For instance, by coupling this compound with different boronic acids, a library of emitters with tailored emission wavelengths from blue to green can be synthesized.

The most significant application of this compound derivatives in OLEDs is arguably in the development of host materials for the emissive layer. In a typical phosphorescent or fluorescent OLED, a host material constitutes the bulk of the emissive layer, with a small percentage of an emitter dopant. The host material is responsible for facilitating charge transport and transferring energy to the emitter.

Derivatives of this compound are used to synthesize larger, more rigid molecular structures with high triplet energies, which is a critical requirement for hosting phosphorescent emitters and preventing back energy transfer. For example, this compound can be used as a precursor to create complex molecules incorporating carbazole (B46965) or other electron-donating or electron-withdrawing moieties. These modifications help to balance charge injection and transport within the emissive layer, leading to improved device performance.

The following table summarizes the performance of OLEDs utilizing various anthracene-based host materials, illustrating the potential of this class of compounds.

| Host Material Derivative | Dopant | Max. EQE (%) | Emission Color | CIE Coordinates (x, y) |

| Anthracene-Carbazole | FIrpic | 15.2 | Sky Blue | (0.18, 0.38) |

| Spiro-Anthracene | Iridium(III) complex | 22.5 | Green | (0.32, 0.61) |

| Diphenylanthracene | Perylene derivative | 8.7 | Blue | (0.15, 0.19) |

These data, while not specific to this compound derivatives, highlight the high performance achievable with anthracene-based hosts. The synthetic accessibility provided by the bromo-substituent on the 2,3-dimethylanthracene (B1329340) core makes it an attractive starting point for creating next-generation host materials.

Organic Field-Effect Transistors (OFETs) and Flexible Electronics

While the primary research focus for this compound derivatives has been in OLEDs, the inherent semiconductor properties of the anthracene core also make them promising candidates for applications in OFETs and flexible electronics.

In OFETs, the active layer is responsible for charge transport between the source and drain electrodes, modulated by the gate voltage. The charge mobility of this layer is a key performance metric. The molecular structure and solid-state packing of the organic semiconductor are critical determinants of its charge mobility.

Derivatives of this compound can be functionalized to promote ordered molecular packing, which is essential for efficient charge transport. The introduction of specific side chains via the bromo-position can influence the intermolecular interactions and lead to favorable π-stacking. The 2,3-dimethyl substitution pattern can also play a role in directing the crystal packing. Theoretical studies on related anthracene derivatives have shown that substitutions on the anthracene core can significantly impact the electronic coupling between adjacent molecules, and thus the charge mobility. For instance, some anthracene derivatives have been theoretically shown to exhibit hole mobilities as high as 1.5 cm²/Vs.

The performance of an OFET is not solely dependent on the intrinsic properties of the material but also on the morphology of the active layer film. For solution-processed devices, controlling the crystallization and film formation is crucial. The solubility and processing characteristics of this compound derivatives can be tuned through chemical modification. The methyl groups can enhance solubility in common organic solvents, allowing for the use of various solution-coating techniques like spin-coating and inkjet printing.

The final morphology of the thin film, including its crystallinity, grain size, and the presence of defects, will ultimately dictate the device's performance. Research on other soluble anthracene derivatives has demonstrated that careful control over processing conditions can lead to well-ordered films with improved charge transport characteristics.

Organic Photovoltaics (OPVs) and Solar Energy Conversion

The application of this compound derivatives in the field of organic photovoltaics is an emerging area of interest. In OPVs, organic materials are used to absorb sunlight and convert it into electrical energy. The most common device architecture is the bulk heterojunction (BHJ), where an electron donor and an electron acceptor material are blended together.